molecular formula C27H29N5O4S B6563313 5-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 946220-46-8

5-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4-dimethylbenzene-1-sulfonamide

Katalognummer: B6563313
CAS-Nummer: 946220-46-8
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: KFFKLIRAMZTQET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a central pyrimidine core and multiple aromatic substituents. Structurally, it comprises:

  • A benzene sulfonamide moiety with methoxy (5-position) and methyl (2,4-positions) groups.
  • A 4-aminophenyl linker connecting the sulfonamide to a pyrimidine ring.
  • A pyrimidine core substituted with a 4-methoxyphenylamino group (4-position) and a methyl group (6-position).

Eigenschaften

IUPAC Name

5-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4S/c1-17-14-18(2)25(16-24(17)36-5)37(33,34)32-22-8-6-21(7-9-22)30-27-28-19(3)15-26(31-27)29-20-10-12-23(35-4)13-11-20/h6-16,32H,1-5H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFKLIRAMZTQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C26H27N5O3S
  • IUPAC Name : 5-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4-dimethylbenzene-1-sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular pathways. The sulfonamide moiety enhances its solubility and facilitates binding to target proteins, potentially influencing enzymatic activities and receptor interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties , particularly against certain types of tumors. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it possesses significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Breast Cancer Model : In a preclinical model using MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell proliferation compared to untreated controls. The study highlighted the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Antibacterial Efficacy : In another investigation, the compound was tested against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanismEffectiveness (IC50/MIC)
AnticancerMCF-7 (breast cancer)Induces apoptosisIC50 = 10 µM
AntimicrobialStaphylococcus aureusDisrupts cell wall synthesisMIC = 16 µg/mL
AntimicrobialEscherichia coliDisrupts cell wall synthesisMIC = 32 µg/mL

Vergleich Mit ähnlichen Verbindungen

A. Pyrimidine Substituents

  • Target Compound: The 4-methoxyphenylamino group introduces aromaticity and hydrogen-bonding capacity, favoring interactions with hydrophobic pockets and polar residues in enzyme active sites.

B. Benzene Sulfonamide Substituents

  • Methoxy vs. Methyl: The target’s 5-methoxy group enhances lipophilicity compared to ’s 4-methoxy analogue.
  • Amino Group (): The amino substituent in 6-(p-aminophenylsulfonamido)-2,4-dimethylpyrimidine improves hydrophilicity but may limit blood-brain barrier penetration.

C. Heterocyclic Systems

  • Pyrazolo[3,4-d]pyrimidine () : This fused-ring system introduces rigidity and fluorine atoms, enhancing metabolic stability but increasing synthetic complexity.

Pharmacological Implications

  • Target Compound : The dual methoxy and methyl groups balance lipophilicity and target engagement, making it a candidate for kinase or carbonic anhydrase inhibition. However, solubility may require formulation optimization.
  • Diethylamino Analogues: Higher solubility due to the diethylamino group but reduced binding affinity compared to the target’s methoxyphenyl group .
  • Fluorinated Analogues () : Fluorine atoms improve stability and binding but may introduce hepatotoxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.